BenchChemオンラインストアへようこそ!

vindesine sulfate

Pharmacokinetics Drug Clearance Oncology Pharmacology

Why vindesine sulfate? As the first semisynthetic vinca alkaloid, it occupies a unique midpoint in the therapeutic index continuum—24 h half-life with reduced variability, intermediate neurotoxicity (VCR:VDS:VLB ratio 5:2:1), and incomplete cross-resistance to vincristine. Ideal for pharmacokinetic modeling, neurotoxicity SAR, NSCLC benchmark comparisons, and resistance mechanism research. Procure the reference compound that bridges natural vinca alkaloids for reproducible translational insights.

Molecular Formula C43H57N5O11S
Molecular Weight 852.0 g/mol
Cat. No. B8180787
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namevindesine sulfate
Molecular FormulaC43H57N5O11S
Molecular Weight852.0 g/mol
Structural Identifiers
SMILESCCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)N)O)O)CC)OC)C(=O)OC)O.OS(=O)(=O)O
InChIInChI=1S/C43H55N5O7.H2O4S/c1-6-39(52)21-25-22-42(38(51)55-5,33-27(13-17-47(23-25)24-39)26-11-8-9-12-30(26)45-33)29-19-28-31(20-32(29)54-4)46(3)35-41(28)15-18-48-16-10-14-40(7-2,34(41)48)36(49)43(35,53)37(44)50;1-5(2,3)4/h8-12,14,19-20,25,34-36,45,49,52-53H,6-7,13,15-18,21-24H2,1-5H3,(H2,44,50);(H2,1,2,3,4)
InChIKeyCOFJBSXICYYSKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Vindesine Sulfate: Pharmacological and Procurement Profile for Semisynthetic Vinca Alkaloid Research


Vindesine sulfate (desacetyl vinblastine amide sulfate) is the first semisynthetic vinca alkaloid derivative introduced into clinical oncology, structurally modified from vinblastine via substitution at the vindoline ring to incorporate an amide group [1]. As a microtubule inhibitor, it binds tubulin to disrupt mitotic spindle formation, leading to metaphase arrest in dividing cells [2]. Unlike its natural congeners vincristine and vinblastine, vindesine exhibits an antineoplastic spectrum that partially overlaps both compounds, with clinical activity documented in acute lymphoblastic leukemia, non-small cell lung cancer, breast carcinoma, esophageal carcinoma, and malignant melanoma [3]. The compound is available globally as the sulfate salt (CAS 59917-39-4) for intravenous administration and remains actively used in combination chemotherapy protocols, particularly in Asian and European oncology practice [4].

Why Vindesine Sulfate Cannot Be Directly Substituted with Vincristine or Vinblastine in Oncology Protocols


Despite shared vinca alkaloid lineage, vindesine sulfate exhibits a clinically distinct pharmacological profile that precludes direct interchange with vincristine or vinblastine. The three agents display significantly divergent terminal elimination half-lives in humans—85 ± 69 hr for vincristine versus 24 ± 10 hr for vindesine and 25 ± 7 hr for vinblastine—with corresponding differences in systemic clearance rates that directly impact dosing schedules and toxicity management [1]. Furthermore, the neurotoxicity gradient among these agents is both clinically documented and experimentally validated (vincristine > vindesine > vinblastine), establishing that each compound occupies a unique position on the therapeutic index continuum [2]. Critically, incomplete cross-resistance patterns have been observed in clinical practice, with vindesine demonstrating activity in a subset of vincristine-refractory acute lymphoblastic leukemia patients, further underscoring that these structurally related compounds are not functionally equivalent [3].

Quantitative Comparative Evidence: Vindesine Sulfate vs. Vincristine, Vinblastine, and Vinorelbine


Systemic Clearance: Vindesine Sulfate Occupies an Intermediate Pharmacokinetic Position Between Vincristine and Vinblastine

In a head-to-head clinical pharmacokinetic study of cancer patients receiving intravenous bolus administration, vindesine demonstrated a systemic clearance rate of 0.252 L/kg/hr, which is approximately 2.4-fold higher than vincristine (0.106 L/kg/hr) and approximately one-third that of vinblastine (0.740 L/kg/hr) [1]. This intermediate clearance profile distinguishes vindesine from both parent compounds.

Pharmacokinetics Drug Clearance Oncology Pharmacology

Terminal Elimination Half-Life: Vindesine Sulfate Enables More Predictable Dosing Than Vincristine

The terminal elimination half-life (t₁/₂β) of vindesine in human cancer patients was measured at 24 ± 10 hr, which is significantly shorter and substantially less variable than that of vincristine at 85 ± 69 hr [1]. The 3.5-fold difference in mean half-life is compounded by the 7-fold greater coefficient of variation for vincristine (81% vs. 42% for vindesine), indicating that vindesine's pharmacokinetics are far more predictable across patient populations [1].

Pharmacokinetics Elimination Half-Life Drug Dosing Oncology

Cell Proliferation Inhibition: Vindesine Sulfate Demonstrates Greater Potency Than Vincristine in Cultured Cells

In a comparative study examining the effects of four vinca alkaloids on L-cell proliferation, vinblastine achieved complete growth inhibition at 40 nM, whereas at the same concentration, both vincristine and vindesine caused only approximately 25% inhibition [1]. However, crucially, vindesine was generally more potent than vincristine in inhibiting cell proliferation across multiple cultured cell lines, despite vincristine showing stronger microtubule assembly inhibition in vitro (Ki values: vincristine 0.085 ± 0.013 μM; vindesine 0.110 ± 0.007 μM; vinblastine 0.178 ± 0.025 μM) [1]. Notably, when B16 melanoma cells were pretreated with drug before injection into mice, vindesine achieved the best retardation of subsequent tumor growth among the four derivatives tested, despite being one of the weaker inhibitors in purely in vitro assembly assays [1].

Cytotoxicity Cell Proliferation Antiproliferative Activity Microtubule Inhibitor

Neurotoxicity Grading: Vindesine Sulfate Demonstrates Intermediate Neurotoxic Potential Among Vinca Alkaloids

Clinical experience and experimental models consistently establish a neurotoxicity gradient among vinca alkaloids: vincristine > vindesine > vinblastine [1][2]. In a quantitative ultrastructural model using snail neurons, at equimolar concentrations (0.15 mM) and after 2 hours of incubation, paracrystalline inclusion formation—a direct correlate of microtubule disruption and neurotoxicity—followed a ratio of VCR:VDS:VLB = 5:2:1 [2]. In cultured rat midbrain cells, the relative toxicity of the three compounds across a dose range of 0.1–0.004 μg/mL correlated precisely with their relative clinical neurotoxicity [1].

Neurotoxicity Peripheral Neuropathy Adverse Effects Preclinical Safety

Non-Small Cell Lung Cancer Efficacy: Vindesine Sulfate Plus Cisplatin Establishes Benchmark Activity Superior to Best Supportive Care

Vindesine in combination with cisplatin is recognized as one of the most active regimens for non-small cell lung cancer (NSCLC) [1]. A randomized study demonstrated that vindesine (3 mg/m² IV) was substantially better than vincristine (1.4 mg/m² IV) when both were administered weekly for 4 weeks, then every 2 weeks for 1 month, then monthly [2]. However, in comparative trials against the newer semisynthetic vinca alkaloid vinorelbine, vindesine plus cisplatin produced a lower response rate: vinorelbine plus cisplatin achieved 30% objective response rate versus 19% for vindesine plus cisplatin (P = 0.02) in one multicenter trial [3], and 31.1% versus 8.9% (P = 0.0002) in a Japanese randomized study [4]. These data position vindesine as superior to vincristine but inferior to vinorelbine for NSCLC therapy, defining its specific role in the vinca alkaloid therapeutic hierarchy.

Non-Small Cell Lung Cancer NSCLC Combination Chemotherapy Response Rate

Activity in Vincristine-Resistant Acute Lymphoblastic Leukemia: Vindesine Sulfate Demonstrates Incomplete Cross-Resistance

In a Pediatric Oncology Group study evaluating children with relapsed acute lymphoblastic leukemia (ALL), among 37 patients clinically classified as resistant to vincristine, treatment with vindesine plus prednisone produced 7 complete responses, yielding a complete response rate of 19% [1]. This finding indicates that vindesine retains therapeutic activity in a defined subset of patients who have failed prior vincristine-based therapy, suggesting incomplete clinical cross-resistance between the two agents. In a separate small case series of four patients whose disease became refractory to vincristine or vinblastine, vindesine administration (3 mg/body/week intravenously) achieved partial responses in two cases [2].

Acute Lymphoblastic Leukemia Drug Resistance Vincristine Resistance Cross-Resistance

Optimal Research and Industrial Application Scenarios for Vindesine Sulfate Procurement


Comparative Pharmacokinetic and Toxicology Studies Requiring an Intermediate-Clearance Vinca Alkaloid

Procure vindesine sulfate as the reference compound representing intermediate systemic clearance (0.252 L/kg/hr) among vinca alkaloids, positioned between vincristine (0.106 L/kg/hr) and vinblastine (0.740 L/kg/hr) [1]. Its 24 ± 10 hr terminal half-life with reduced interpatient variability compared to vincristine (85 ± 69 hr) makes vindesine particularly suitable for pharmacokinetic studies requiring predictable drug exposure and simplified dosing modeling [1]. This intermediate profile also renders vindesine the appropriate comparator for evaluating novel microtubule inhibitors designed to achieve balanced clearance kinetics.

Neurotoxicity Mechanism Research Requiring a Graded Toxicity Spectrum

Procure vindesine sulfate as the essential intermediate-toxicity reference compound in neurotoxicity studies. The experimentally validated toxicity gradient (vincristine > vindesine > vinblastine) has been quantified using paracrystal induction assays showing a VCR:VDS:VLB ratio of 5:2:1 at equimolar concentrations [2][3]. This graded spectrum enables mechanistic investigations into structure-toxicity relationships and the development of neuroprotective strategies, with vindesine serving as the critical midpoint comparator.

Non-Small Cell Lung Cancer (NSCLC) Combination Regimen Benchmarking

Procure vindesine sulfate for use as the historical standard-of-care comparator in NSCLC research. Vindesine plus cisplatin represents one of the most active established vinca alkaloid-based regimens for NSCLC [4], with documented superiority to vincristine in randomized comparison [5]. Its established response rates (19% with cisplatin in multicenter trials) provide a validated benchmark against which novel agents, including next-generation vinca alkaloids like vinorelbine (30% ORR with cisplatin, P=0.02) [6], can be quantitatively evaluated.

Drug Resistance and Cross-Resistance Studies in Hematologic Malignancies

Procure vindesine sulfate for investigations into incomplete cross-resistance mechanisms among vinca alkaloids. Clinical evidence demonstrates that 19% of patients with documented vincristine-resistant acute lymphoblastic leukemia achieve complete response when treated with vindesine-based salvage therapy [7]. This makes vindesine a uniquely valuable tool for studying the molecular determinants of differential sensitivity among structurally related microtubule inhibitors and for developing predictive biomarkers of response in relapsed or refractory hematologic malignancies.

Quote Request

Request a Quote for vindesine sulfate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.